1-(4-Bromo-phenyl)-hex-5-en-1-ol
Description
1-(4-Bromo-phenyl)-hex-5-en-1-ol is a brominated aromatic alcohol featuring a six-carbon chain with a terminal double bond (hex-5-en-1-ol backbone) and a 4-bromophenyl substituent at the primary alcohol position. Its applications may span pharmaceuticals, materials science, and catalysis, given the reactivity of the alcohol and bromophenyl groups .
Properties
Molecular Formula |
C12H15BrO |
|---|---|
Molecular Weight |
255.15 g/mol |
IUPAC Name |
1-(4-bromophenyl)hex-5-en-1-ol |
InChI |
InChI=1S/C12H15BrO/c1-2-3-4-5-12(14)10-6-8-11(13)9-7-10/h2,6-9,12,14H,1,3-5H2 |
InChI Key |
RNJMSXMSWMJVPU-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCCC(C1=CC=C(C=C1)Br)O |
Origin of Product |
United States |
Comparison with Similar Compounds
1-(4-Fluorophenyl)hex-5-en-1-ol (2.42)
- Structure : Differs by replacing the bromine atom with fluorine on the phenyl ring.
- Synthesis : Produced via cyclization of (±)-1-(4-fluorophenyl)-4-(oxiran-2-yl)butan-1-one using triphosgene .
- Spectroscopy : IR peaks at 2936 cm⁻¹ (C-H stretch) and 1674 cm⁻¹ (C=O stretch of precursor); HRMS (ESI-TOF) confirms molecular ion [M+H]+ at m/z 221.11753 .
1-(4-(Trifluoromethyl)phenyl)hex-5-en-1-ol (2.38)
- Structure : Features a trifluoromethyl (-CF₃) group instead of bromine.
- Synthesis : Derived from (±)-4-(oxiran-2-yl)-1-(4-(trifluoromethyl)phenyl)butan-1-one under similar cyclization conditions .
- Properties : The strong electron-withdrawing -CF₃ group increases the compound’s lipophilicity and stability against oxidation, making it suitable for materials science applications .
- Spectroscopy : HRMS (ESI-TOF) matches [M+H]+ at m/z 259.09406 .
Analogues with Modified Aliphatic Chains
(E)-5-(4-Bromophenyl)pent-4-en-1-ol
Hex-5-en-1-ol
- Structure : Lacks the bromophenyl group, representing the simplest aliphatic analogue.
- Properties : A fatty alcohol with industrial uses in fragrances and surfactants. The absence of the aromatic group drastically increases water solubility compared to brominated derivatives .
Functional Group Variations
1-(4-Bromo-phenyl)-4,4,4-trifluoro-butane-1,3-dione
- Structure : Replaces the alcohol and alkene with a diketone moiety.
- Applications : Serves as a precursor for organic semiconductors and catalysts. The diketone functionality enables chelation with metals, a property absent in the target alcohol .
- Solubility: Slightly soluble in water but dissolves readily in ethanol and acetone .
1-(4-Bromo-phenyl)-1-phenyl-ethanol
- Structure: A di-substituted ethanol derivative with bromophenyl and phenyl groups.
- Safety: Classified as hazardous upon inhalation, highlighting the importance of substituent effects on toxicity compared to monosubstituted analogues .
Comparative Data Tables
Table 1: Physical and Spectral Properties
| Compound | Molecular Weight (g/mol) | Key IR Peaks (cm⁻¹) | HRMS (ESI-TOF) [M+H]+ | Solubility |
|---|---|---|---|---|
| 1-(4-Bromo-phenyl)-hex-5-en-1-ol* | ~255 | N/A | N/A | Low in water |
| 1-(4-Fluorophenyl)hex-5-en-1-ol | 194 | 2936, 1674 | 221.11753 | Moderate (organic) |
| 1-(4-(Trifluoromethyl)phenyl)hex-5-en-1-ol | 259.09 | 2936, 1674 | 259.09406 | Low (organic) |
| (E)-5-(4-Bromophenyl)pent-4-en-1-ol | 241.128 | N/A | N/A | Low in water |
| Hex-5-en-1-ol | 100.16 | 2932 (C-H stretch) | N/A | High in water |
*Theoretical values for the target compound based on analogues.
Key Research Findings
- Electronic Effects : Electron-withdrawing groups (e.g., -Br, -CF₃) on the phenyl ring enhance stability but reduce nucleophilicity at the alcohol oxygen compared to unsubstituted analogues .
- Structural Flexibility : The hex-5-en-1-ol chain enables regioselective functionalization (e.g., epoxidation or hydrogenation), distinguishing it from shorter-chain analogues like pent-4-en-1-ol .
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